molecular formula C6H13N3O2S B14412097 N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine CAS No. 80556-35-0

N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine

Cat. No.: B14412097
CAS No.: 80556-35-0
M. Wt: 191.25 g/mol
InChI Key: ODVCPJQVQGTRRA-UHFFFAOYSA-N
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Description

N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a nitroethene group, a methyl group, and a methylsulfanyl group attached to an ethyl chain. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine typically involves multiple steps. One common method includes the reaction of a primary amine with a nitroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a nucleophile, participating in substitution reactions with electrophilic targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethanamine: A tertiary amine with similar structural features.

    N-Ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.

    N-Methyl-1-propanamine: A secondary amine with a propyl group attached to the nitrogen atom.

Uniqueness

N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is unique due to the presence of both a nitro group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

CAS No.

80556-35-0

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

1-N-methyl-1-N'-(2-methylsulfanylethyl)-2-nitroethene-1,1-diamine

InChI

InChI=1S/C6H13N3O2S/c1-7-6(5-9(10)11)8-3-4-12-2/h5,7-8H,3-4H2,1-2H3

InChI Key

ODVCPJQVQGTRRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSC

Origin of Product

United States

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